molecular formula C23H17FN2O2 B11037342 4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11037342
M. Wt: 372.4 g/mol
InChI Key: GOSNUHNLRRPENG-UHFFFAOYSA-N
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Description

4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenyl group attached to a dihydrofuroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the furoquinoline core. This can be achieved through a cyclocondensation reaction.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.

    Attachment of the Fluorophenyl and Phenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, utilizing fluorobenzene and benzene derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and phenyl groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated benzene derivatives and amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate signaling pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one stands out due to its unique furoquinoline core, which imparts distinct chemical and biological properties. Its combination of amino, fluorophenyl, and phenyl groups further enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C23H17FN2O2/c24-16-8-6-13(7-9-16)15-10-18-21(19(27)11-15)22(25)17-12-20(28-23(17)26-18)14-4-2-1-3-5-14/h1-9,12,15H,10-11H2,(H2,25,26)

InChI Key

GOSNUHNLRRPENG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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